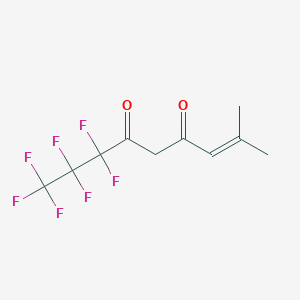
3-Fluoro-D-alanine methyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-D-alanine methyl ester, hydrochloride is a fluorinated amino acid derivativeThe compound has the molecular formula C4H9ClFNO2 and a molecular weight of 157.57 g/mol . It is often used as a building block in peptide synthesis and other organic synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-alanine methyl ester, hydrochloride typically involves the esterification of 3-fluoro-D-alanine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions, simple workup, and compatibility with various amino acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-D-alanine methyl ester, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Peptide Synthesis: It is commonly used in solution phase peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Peptide Synthesis: Reagents such as coupling agents (e.g., EDC, HOBt) are used in peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3-Fluoro-D-alanine.
Peptide Synthesis: Peptides containing the 3-fluoro-D-alanine residue.
科学的研究の応用
3-Fluoro-D-alanine methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-D-alanine methyl ester, hydrochloride involves its incorporation into peptides and proteins, where the fluorine atom can influence the chemical and biological properties of the resulting molecules. The presence of the fluorine atom can enhance the stability, bioavailability, and activity of the compounds. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-D-alanine methyl ester, hydrochloride
- D-Alanine methyl ester, hydrochloride
- 3-Fluoro-DL-alanine methyl ester, hydrochloride
Uniqueness
3-Fluoro-D-alanine methyl ester, hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and peptide synthesis.
特性
分子式 |
C4H9ClFNO2 |
|---|---|
分子量 |
157.57 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChIキー |
ONWXGBSDBSSAKZ-AENDTGMFSA-N |
異性体SMILES |
COC(=O)[C@@H](CF)N.Cl |
正規SMILES |
COC(=O)C(CF)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


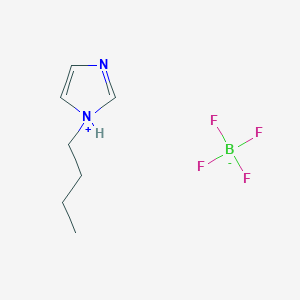
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
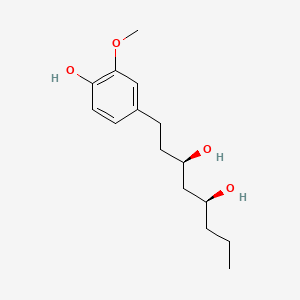
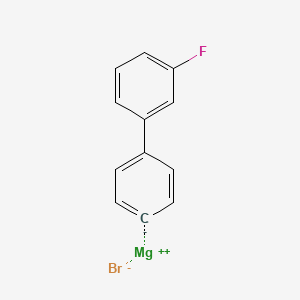


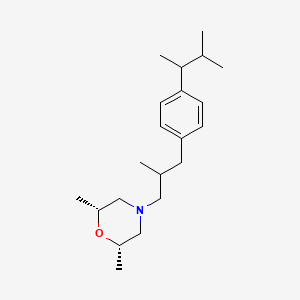
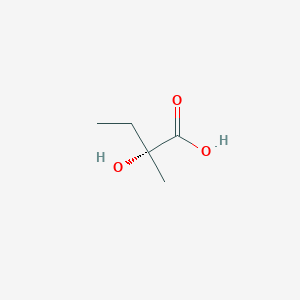
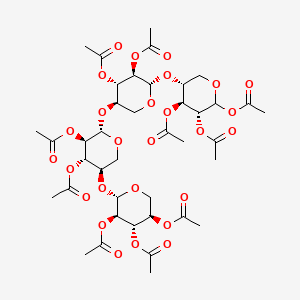
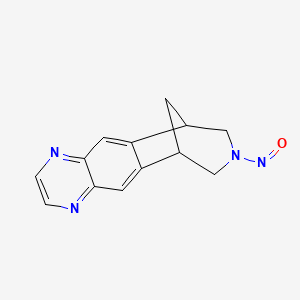
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
